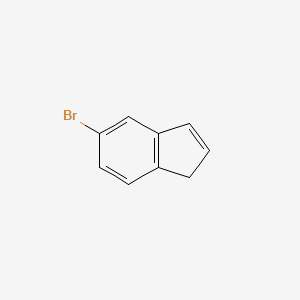

5-bromo-1H-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZKSAJLIFPVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372666 | |

| Record name | 5-bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75476-78-7 | |

| Record name | 5-bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-bromo-1H-indene chemical properties

An In-Depth Technical Guide to 5-bromo-1H-indene: Properties, Synthesis, and Reactivity

Introduction

This compound is a halogenated derivative of indene, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring. The presence of the bromine atom at the 5-position of the aromatic ring, combined with the unique electronic and structural features of the indene core, makes this compound a versatile and valuable building block in synthetic organic chemistry. Its utility is particularly pronounced in the development of complex molecular architectures for materials science and medicinal chemistry. The reactivity of this compound is dictated by two primary sites: the carbon-bromine (C-Br) bond on the aromatic ring, which is amenable to a wide array of cross-coupling reactions, and the indenyl system, which possesses a reactive double bond and acidic methylene protons. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. These properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 75476-78-7 | |

| Molecular Formula | C₉H₇Br | [1] |

| Molecular Weight | 195.06 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 41°C | [1] |

| Boiling Point | 245.0 ± 29.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Flash Point | 105.5 ± 18.7 °C | [1] |

| LogP | 3.74 | [1] |

| Refractive Index | 1.633 | [1] |

| InChI Key | ZPZKSAJLIFPVSR-UHFFFAOYSA-N | [3] |

Spectroscopic Profile

While detailed spectra are best obtained empirically, the structure of this compound allows for the prediction of its key spectroscopic features:

-

¹H NMR: The spectrum would feature signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. The protons on the five-membered ring would appear as distinct signals, with the vinyl protons showing characteristic alkene shifts and couplings, and the methylene protons (at C1) appearing as a singlet or a multiplet in the allylic region (around 3.0-3.5 ppm).

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbon attached to the bromine atom would be shifted downfield. Aromatic carbons and two sp² carbons of the cyclopentene ring would also be present.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peak would be observed at m/z 194/196.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for both aromatic and vinylic protons, C=C stretching for the aromatic ring and the double bond, and the C-Br stretching frequency in the fingerprint region.

Synthesis and Methodologies

The synthesis of this compound can be approached from its saturated analogue, 5-bromoindane, or from 5-bromo-1-indanone. A common and effective strategy involves the reduction of 5-bromo-1-indanone to the corresponding alcohol, followed by dehydration.

Protocol: Synthesis of this compound from 5-Bromo-1-indanone

This two-step procedure is a reliable method for preparing this compound in a laboratory setting.

Step 1: Reduction of 5-Bromo-1-indanone to 5-Bromo-1-indanol

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces ketones to secondary alcohols without affecting the aromatic ring or the carbon-bromine bond. Methanol is a suitable protic solvent that facilitates the reaction.

-

Procedure:

-

In a round-bottom flask, dissolve 5-bromo-1-indanone (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 5-bromo-1-indanol, which can often be used in the next step without further purification.

-

Step 2: Dehydration of 5-Bromo-1-indanol to this compound

-

Rationale: Acid-catalyzed dehydration is a classic method for converting alcohols to alkenes. p-Toluenesulfonic acid (p-TsOH) is a strong organic acid that is easy to handle and effective for this transformation. Toluene is used as the solvent, and a Dean-Stark apparatus allows for the azeotropic removal of water, driving the equilibrium towards the product.

-

Procedure:

-

Combine the crude 5-bromo-1-indanol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq) in toluene in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Reactivity and Synthetic Applications

This compound is a versatile substrate for a variety of organic transformations, primarily leveraging the reactivity of the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in this compound is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecules from simple precursors.

-

Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is one of the most robust and widely used methods for creating biaryl structures or introducing alkyl or vinyl groups.[4]

-

Buchwald-Hartwig Amination: For C-N bond formation with amines, amides, or carbamates. This reaction is invaluable for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.

-

Sonogashira Coupling: For C-C bond formation with terminal alkynes, providing access to aryl alkynes, which are useful intermediates in synthesis and materials science.

-

Heck Coupling: For C-C bond formation with alkenes, leading to substituted indenes.

Protocol: Suzuki-Miyaura Coupling of this compound

-

Rationale: This protocol describes a typical Suzuki-Miyaura reaction. A palladium catalyst, often with a phosphine ligand like PPh₃, is used to facilitate the catalytic cycle. A base (e.g., K₂CO₃ or K₃PO₄) is essential for the activation of the boronic acid. A solvent system like toluene and water is often used to dissolve both the organic and inorganic reagents.[4]

-

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Add a degassed solvent system, such as a 4:1 mixture of toluene and water (to achieve a concentration of ~0.2 M).

-

Heat the mixture with vigorous stirring to 80-110°C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the 5-aryl-1H-indene product.

-

Applications in Drug Discovery and Medicinal Chemistry

Halogenated indenes and their derivatives are important scaffolds in medicinal chemistry. The bromo-substituent not only serves as a synthetic handle for diversification but can also participate in halogen bonding or modulate the pharmacokinetic properties of a molecule. While specific applications of this compound itself are often as an intermediate, related structures like bromo-indoles and bromo-indazoles have shown significant biological activity, particularly in oncology.[5][6]

For instance, the indole nucleus, structurally related to indene, is a privileged scaffold in drug discovery. Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been developed as potent inhibitors of key protein kinases implicated in cancer, such as VEGFR-2 and EGFR.[5][6] The synthetic accessibility and potential for diverse modifications of the 5-bromo-indene core make it an attractive starting point for the design of new therapeutic agents targeting a range of diseases.

Safety and Handling

Based on data for structurally related compounds like 5-bromoindane and 5-bromo-1-indanone, this compound should be handled with care.[7][8]

-

Hazards: It is expected to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[7][8] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety glasses or goggles.

-

A lab coat.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its physicochemical properties, well-defined reactivity, and the potential for conversion into a wide array of functionalized derivatives make it a key building block for advanced organic synthesis. For researchers in materials science and drug discovery, a thorough understanding of its properties and reaction protocols is essential for leveraging its full synthetic potential to create novel and complex molecular structures.

References

-

LookChem. This compound-1,3(2H)-dione - LookChem. [Link]

-

Chemsrc. This compound | CAS#:75476-78-7. [Link]

-

PubChem. 5-Bromo-1H-inden-2(3H)-one. [Link]

-

PubChem. 5-bromo-2,3-dihydro-1H-indene. [Link]

-

SpectraBase. 5-bromo-2,3-dihydro-1H-indene. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

SpectraBase. 5-bromo-2,3-dihydro-1H-indene - Optional[MS (GC)] - Spectrum. [Link]

-

PubMed Central (PMC). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. [Link]

-

PubChemLite. This compound (C9H7Br). [Link]

-

Organic Chemistry Portal. Synthesis of indenes. [Link]

-

ResearchGate. Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. [Link]

-

RSC Publishing. Chemogenomics for drug discovery: clinical molecules from open access chemical probes. [Link]

-

NIST WebBook. 1H-Inden-1-one, 5-bromo-2,3-dihydro-. [Link]

-

Wiley Online Library. Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. [Link]

-

PubChem. 5-Bromo-1-indanone. [Link]

-

Angene. Emerging applications of 5-bromo-1-pentene in medicine. [Link]

-

ResearchGate. (PDF) Crystal structure of (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate. [Link]

Sources

- 1. This compound | CAS#:75476-78-7 | Chemsrc [chemsrc.com]

- 2. This compound-1,3(2H)-dione | 27611-39-8 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C9H7Br) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. 5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

5-bromo-1H-indene CAS number and structure

An In-depth Technical Guide to 5-bromo-1H-indene: Synthesis, Reactivity, and Applications

Foreword for the Modern Researcher

The indene framework is a privileged scaffold in medicinal chemistry and materials science, offering a unique blend of aromaticity and aliphatic reactivity.[1] When functionalized, such as with a bromine atom at the 5-position, this compound emerges as a versatile, yet underexplored, building block. The carbon-bromine bond serves as a synthetic handle for a multitude of powerful cross-coupling reactions, enabling the construction of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties to its potential applications, grounding all information in established chemical principles and authoritative sources.

Core Compound Identification and Properties

Correctly identifying the target molecule is paramount. This compound is a distinct chemical entity that should not be confused with its saturated analog, 5-bromoindane, or its oxidized forms like 5-bromo-1-indanone.

-

Chemical Name: this compound

-

Molecular Formula: C₉H₇Br[2]

-

Structure:

Caption: Chemical structure of this compound.

Quantitative physical and computed data for this compound are summarized below. This information is critical for designing experimental conditions, such as solvent selection and purification methods.

| Property | Value | Source |

| Molecular Weight | 195.06 g/mol | [2] |

| Physical Form | Solid | [4] |

| Melting Point | 41 °C | [4] |

| Boiling Point | 245 °C at 760 mmHg | [4] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2][4] |

| XLogP3 (Computed) | 3.6 | [4] |

Spectroscopic Characterization (Predicted): While specific, publicly available spectra for this compound are scarce, the expected NMR signals can be predicted based on its structure.

-

¹H NMR: Protons on the five-membered ring (at C1, C2, and C3) would appear in the aliphatic/olefinic region, while the aromatic protons (at C4, C6, and C7) would be found in the aromatic region, showing characteristic splitting patterns based on their coupling.

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbons of the aromatic ring would appear in the typical 120-150 ppm range, with the carbon attached to the bromine (C5) being influenced by the halogen's electronic effects. The sp² and sp³ carbons of the five-membered ring would appear at distinct chemical shifts.

Synthesis of this compound

Direct and reliable synthetic protocols for this compound are not abundantly reported in core chemical literature, suggesting it is more of a specialty reagent. However, its synthesis can be logically approached through established organic chemistry transformations. A plausible and efficient route is the dehydrogenation of its readily available saturated precursor, 5-bromo-2,3-dihydro-1H-indene (5-bromoindane).

Conceptual Workflow: Dehydrogenation of 5-bromoindane

The introduction of a double bond into the five-membered ring transforms the aliphatic indane scaffold into the more reactive indene system. This is a thermodynamically demanding process that typically requires a catalyst and often a hydrogen acceptor or oxidant to drive the reaction to completion.[5]

Caption: Proposed synthetic workflow for this compound.

Expert Rationale: The choice of a palladium on carbon (Pd/C) catalyst is based on its proven efficacy in heterogeneous dehydrogenation reactions, offering high activity and ease of removal (filtration) from the reaction mixture.[5] High temperatures are necessary to overcome the activation energy of C-H bond cleavage. The inclusion of a hydrogen acceptor is a common strategy to make the dehydrogenation process thermodynamically more favorable by consuming the H₂ gas produced, thereby shifting the reaction equilibrium towards the product according to Le Châtelier's principle.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its aryl bromide moiety, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[6] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups.

General Reaction Scheme:

Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a representative example based on established methods for aryl bromides.[6][7] Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1–1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 eq.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as the palladium(0) catalyst is oxygen-sensitive.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and, if necessary, an additional phosphine ligand.

-

Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent like dioxane, toluene, or DME with water, which aids in dissolving the inorganic base.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Quench with water or saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Heck-Mizoroki Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful tool for vinylation.[8] This reaction is instrumental in synthesizing styrenes and other vinyl-aromatic compounds.

General Reaction Scheme:

Expert Rationale: In a typical Heck reaction with this compound and an alkene like styrene, a palladium(0) catalyst would be used.[9][10] The base (e.g., triethylamine or potassium carbonate) is crucial for neutralizing the HBr generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst. The choice of phosphine ligands can influence the reaction's efficiency and selectivity. The reaction typically favors the formation of the trans or (E)-alkene product due to steric considerations in the transition state.[8]

Applications in Drug Discovery and Materials Science

While specific examples detailing the use of this compound are not prevalent, the indene scaffold itself is found in a number of bioactive molecules and pharmaceuticals.[1][11] The bromo-substituent provides a key vector for synthetic diversification, allowing for the exploration of chemical space around the indene core.

-

Medicinal Chemistry: Bromo-substituted aromatic and heterocyclic compounds are frequently used as key intermediates in the synthesis of drug candidates.[12][13] The ability to use this compound in cross-coupling reactions allows for the systematic introduction of various substituents at the 5-position. This is a common strategy in structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

-

Materials Science: Substituted indenes are precursors to polyindenes and are used in the synthesis of ligands for metallocene catalysts, which are important in industrial polymerization processes.[1] The functionalization enabled by the bromo group could be used to tune the electronic or physical properties of these materials.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.

-

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 - Harmful if swallowed.

-

-

Precautionary Measures:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound (CAS: 75476-78-7) is a valuable functionalized building block for advanced organic synthesis. Its primary utility stems from the C-Br bond, which serves as a reliable handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. While detailed synthetic and reactivity studies specifically focused on this molecule are not widespread, its chemical behavior can be confidently predicted from the extensive literature on related aryl bromides. For researchers in drug discovery and materials science, this compound offers a strategic entry point for creating novel, functionalized indene-based structures with significant potential for tailored biological or physical properties.

References

-

SpectraBase. 5-bromo-2,3-dihydro-1H-indene - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. 5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139. [Link]

-

ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

-

PubMed Central (PMC). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. [Link]

-

SpectraBase. Compound 5-bromo-2,3-dihydro-1H-indene with free spectra: 1 NMR, 1 FTIR, and 1 MS (GC). [Link]

-

ResearchGate. Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film. [Link]

-

LookChem. This compound-1,3(2H)-dione. [Link]

-

ACS Publications. Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. [Link]

-

Angene Chemical. 1H-Indene, 5-bromo-|75476-78-7. [Link]

-

NIST WebBook. 1H-Inden-1-one, 5-bromo-2,3-dihydro-. [Link]

-

PubMed Central (PMC). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

-

Organic Chemistry Portal. Synthesis of indenes. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0273733). [Link]

-

ResearchGate. Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation…. [Link]

-

PubMed Central (PMC). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. [Link]

-

Chemsrc. This compound | CAS#:75476-78-7. [Link]

-

Wiley Online Library. NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

PubMed Central (PMC). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

ResearchGate. The 1H‐indene and some examples of indene pharmaceuticals. [Link]

-

Société Chimique de Tunisie. HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. [Link]

-

PubMed Central (PMC). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

-

ResearchGate. Heck reactions between bromobenzene and styrene catalyzed by Pd.... [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

PubMed Central (PMC). Synthetic approaches to multifunctional indenes. [Link]

-

Semantic Scholar. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

SciSpace. Applications of enzymes in the synthesis of bioactive polyols. [Link]

-

TIPS. 1H-indene-1,3(2H)-dione targeting ty.... [Link]

-

Chemical Science (RSC Publishing). Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors. [Link]

Sources

- 1. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 75476-78-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS#:75476-78-7 | Chemsrc [chemsrc.com]

- 4. angenechemical.com [angenechemical.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sctunisie.org [sctunisie.org]

- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

Spectroscopic Characterization of 5-bromo-1H-indene: A Technical Guide

Introduction

5-bromo-1H-indene belongs to the class of substituted indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentadiene ring. The presence of the bromine atom at the 5-position significantly influences the electronic properties and, consequently, the spectroscopic behavior of the molecule. Understanding these influences is critical for researchers working with this and related compounds. This guide will serve as a valuable resource for interpreting the NMR, IR, and MS data of this compound, enabling confident structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on both the aromatic and the five-membered rings. The bromine atom's electron-withdrawing inductive effect and electron-donating resonance effect will alter the chemical shifts of the aromatic protons compared to unsubstituted indene.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | ~3.4 | t | ~2.0 |

| H2 | ~6.6 | dt | J ≈ 5.5, 2.0 |

| H3 | ~7.0 | d | J ≈ 5.5 |

| H4 | ~7.5 | d | J ≈ 8.0 |

| H6 | ~7.3 | dd | J ≈ 8.0, 2.0 |

| H7 | ~7.6 | d | J ≈ 2.0 |

Interpretation and Rationale:

-

Alkenic Protons (H2, H3): The protons on the double bond of the cyclopentadiene ring are expected to appear in the vinylic region. H2 will likely be a doublet of triplets due to coupling with H3 and the two H1 protons. H3 will be a doublet from coupling to H2.

-

Allylic Protons (H1): The methylene protons at the C1 position are allylic and will appear as a triplet due to coupling with the H2 proton.

-

Aromatic Protons (H4, H6, H7): The bromine atom at C5 will deshield the ortho proton (H4 and H6) and the para proton (H7) to varying degrees. H7 is expected to be the most downfield of the aromatic protons due to the influence of the bromine atom. The expected splitting pattern is a doublet for H4, a doublet of doublets for H6, and a doublet for H7.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~39 |

| C2 | ~130 |

| C3 | ~127 |

| C3a | ~145 |

| C4 | ~125 |

| C5 | ~120 (C-Br) |

| C6 | ~129 |

| C7 | ~124 |

| C7a | ~143 |

Interpretation and Rationale:

-

Aliphatic Carbon (C1): The sp³-hybridized carbon of the methylene group will have a chemical shift in the aliphatic region.

-

Alkenic and Aromatic Carbons: The remaining sp²-hybridized carbons will appear in the downfield region. The carbon directly attached to the bromine (C5) is expected to have a lower chemical shift due to the heavy atom effect of bromine. The other aromatic and alkenic carbons will have shifts influenced by the overall electronic distribution in the molecule.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 10-12 ppm centered around 5-6 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is generally used. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic bands for C-H and C=C bonds, as well as a band for the C-Br bond.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic and Vinylic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| ~1600 | Aromatic C=C stretch |

| ~1460 | CH₂ scissoring |

| 600-500 | C-Br stretch |

Interpretation and Rationale:

-

C-H Stretching: The spectrum will show distinct absorption bands for the stretching vibrations of the aromatic, vinylic, and aliphatic C-H bonds.

-

C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic and cyclopentadiene rings will result in absorptions in the 1600-1400 cm⁻¹ region.

-

C-Br Stretching: A characteristic absorption band for the C-Br stretching vibration is expected in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data for this compound

| m/z | Ion | Comments |

| 194/196 | [M]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern for bromine. |

| 115 | [M - Br]⁺ | Loss of a bromine radical. |

Interpretation and Rationale:

-

Molecular Ion Peak: The most significant feature in the mass spectrum of this compound will be the molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).

-

Fragmentation: The primary fragmentation pathway is expected to be the loss of the bromine atom, resulting in a prominent peak at m/z 115, corresponding to the indenyl cation.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Introduction: The Strategic Value of 5-bromo-1H-indene

An In-depth Technical Guide to the Synthesis of 5-bromo-1H-indene from Indene

In the landscape of medicinal chemistry and materials science, the indene scaffold is a recurring structural motif found in a variety of biologically active compounds and functional materials.[1] The introduction of a bromine atom at the 5-position of the 1H-indene core dramatically enhances its utility, transforming it into a versatile synthetic intermediate. This bromine "handle" is strategically positioned for a wide array of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the systematic exploration of chemical space around the indene core.[2] This capability is crucial for structure-activity relationship (SAR) studies in drug development, where derivatives have shown promise in oncology as potent tubulin polymerization inhibitors.[2][3]

This technical guide provides a comprehensive overview of the synthesis of this compound from indene, focusing on a robust and widely adopted method. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for experimental choices, and practical insights to ensure reproducible success in the laboratory.

Synthetic Strategy: Electrophilic Aromatic Substitution

The primary challenge in the synthesis of this compound is the chemoselective bromination of the aromatic ring in the presence of the more reactive alkene functionality within the five-membered ring. While the double bond of indene readily undergoes addition reactions, the benzene ring requires an electrophilic substitution pathway.[4] The key to a successful synthesis lies in choosing a brominating agent and reaction conditions that favor electrophilic aromatic substitution while minimizing competing reactions such as allylic bromination or addition across the double bond.

The reagent of choice for this transformation is N-Bromosuccinimide (NBS) . NBS is a versatile reagent that can serve as a source for either radical bromine (Br•) under radical-initiating conditions (e.g., light, AIBN) or electrophilic bromine (Br+) under polar, acidic conditions.[5][6] For the desired aromatic substitution, conditions are tailored to promote the electrophilic pathway.

Causality of Reagent Selection:

-

N-Bromosuccinimide (NBS): Provides a safer and more manageable source of electrophilic bromine compared to hazardous liquid bromine (Br₂).[7] Its reactivity can be finely tuned by the reaction conditions.

-

Acid Catalyst: A catalytic amount of a protic acid is used to activate the NBS. Protonation of the succinimide carbonyl oxygen makes the nitrogen atom more electron-withdrawing, which in turn makes the N-Br bond more polarized and the bromine atom more electrophilic.[8]

-

Polar Aprotic Solvent: A solvent like acetonitrile is chosen to facilitate the polar, ionic mechanism of electrophilic substitution without participating in the reaction. It effectively solvates the intermediates of the reaction.

The reaction proceeds with high regioselectivity for the 5-position. This is due to the ortho, para-directing nature of the alkyl substituent (the fused five-membered ring) on the benzene ring. Steric hindrance at the ortho-positions (4 and 6) makes the para-position (5) the most favorable site for electrophilic attack.

Reaction Mechanism: Step-by-Step Electron Flow

The electrophilic aromatic substitution of indene with NBS follows a well-established three-step mechanism:

-

Generation of the Electrophile: The acid catalyst protonates the carbonyl oxygen of NBS, increasing the electrophilicity of the bromine atom.

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-system of the indene aromatic ring acts as a nucleophile, attacking the electrophilic bromine. This breaks the aromaticity and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Deprotonation and Re-aromatization: A weak base (such as the solvent or the succinimide byproduct) removes a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring and yielding the final product, this compound.

Caption: Mechanism of Electrophilic Aromatic Bromination of Indene.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with in-process monitoring, ensures a high probability of success.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 1H-Indene | ≥98% | Sigma-Aldrich | Store under nitrogen, refrigerated. |

| N-Bromosuccinimide (NBS) | ReagentPlus®, ≥99% | Sigma-Aldrich | Recrystallize if noticeably yellow.[6] |

| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Sigma-Aldrich | |

| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Fisher Chemical | Used to prepare a dilute solution. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |

| Hexane | ACS Grade | VWR | For chromatography. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab-prepared | For neutralization. |

| Saturated Sodium Chloride (Brine) | Aqueous Solution | Lab-prepared | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore | For drying. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |

Step-by-Step Synthesis Workflow

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-Indene (5.0 g, 43.0 mmol, 1.0 eq) in 100 mL of anhydrous acetonitrile.

-

Stir the solution at room temperature until the indene is fully dissolved.

-

-

Reagent Addition:

-

To the stirring solution, add N-Bromosuccinimide (7.8 g, 43.9 mmol, 1.02 eq) in one portion.

-

Add 3-4 drops of concentrated HCl as a catalyst.[8] The reaction is typically exothermic; monitor the temperature.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature, protected from light to prevent radical side reactions.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30 minutes (Eluent: 95:5 Hexane:Ethyl Acetate). The product (this compound) will have a lower Rf value than the starting material (indene). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Extraction:

-

Once the starting material is consumed, pour the reaction mixture into 200 mL of deionized water.

-

Transfer the mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 75 mL).[9]

-

Combine the organic layers.

-

Wash the combined organic phase sequentially with 100 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst) and 100 mL of brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or low-melting solid.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.[10]

-

Eluent: A gradient of hexane to 98:2 Hexane:Ethyl Acetate is typically effective.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified product.

-

Caption: Experimental Workflow for the Synthesis of this compound.

Quantitative Data and Characterization

Table 1: Reaction Parameters

| Parameter | Value | Rationale |

| Indene | 1.0 eq | Limiting reagent. |

| N-Bromosuccinimide | 1.02 - 1.05 eq | A slight excess ensures complete consumption of the limiting reagent. |

| Solvent | Acetonitrile (~0.4 M concentration) | Polar aprotic solvent favors the ionic mechanism. |

| Catalyst | Catalytic HCl (3-4 drops) | Activates NBS towards electrophilic attack.[8] |

| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction while minimizing potential side reactions. |

| Reaction Time | 2-4 hours | Typical duration, should be confirmed by TLC monitoring. |

Table 2: Product Profile

| Parameter | Expected Value |

| Product | This compound |

| CAS Number | 75476-78-7[11][12] |

| Molecular Formula | C₉H₇Br[12] |

| Molecular Weight | 195.06 g/mol [12] |

| Typical Yield | 75-85% |

| Appearance | Colorless to pale yellow oil or low-melting solid. |

| ¹H NMR | Spectral data is available for confirmation.[11] Key signals would include aromatic protons (distinct splitting pattern), vinyl protons, and aliphatic protons at the C2 position. The pattern will be distinct from the starting material and other potential bromo-isomers. |

Safety and Handling: A Culture of Prevention

A commitment to safety is paramount. The following hazards must be understood and mitigated through proper laboratory practice.

-

1H-Indene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Handle in a chemical fume hood.

-

N-Bromosuccinimide (NBS): Causes skin and serious eye irritation. May cause respiratory irritation. Avoid creating dust. Store in a cool, dark place as it can decompose over time, appearing brown from liberated bromine.[7]

-

Acetonitrile: Highly flammable liquid and vapor. Harmful in contact with skin, if swallowed, or if inhaled. It is a known cyano-compound.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are required at all times.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Body Protection: A standard laboratory coat is required.[13]

All operations should be conducted within a certified chemical fume hood to prevent inhalation of vapors and dust.[14][15]

Field Insights and Troubleshooting

-

Controlling Side Reactions: The primary potential side reaction is allylic bromination at the C1 position, which is favored by radical conditions. To suppress this, the reaction should be protected from light and performed in a polar solvent without any radical initiators.[6]

-

NBS Purity: The use of old or discolored (yellow/brown) NBS can lead to lower yields and the formation of impurities. If the purity is suspect, NBS can be recrystallized from hot water.[6]

-

Purification Instability: Indene and its derivatives can be sensitive and may polymerize or degrade on acidic surfaces. For column chromatography, it is sometimes beneficial to use silica gel that has been deactivated by washing with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine, followed by equilibration with the eluent.[10]

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, an additional small portion of NBS (e.g., 0.1 eq) can be added. Avoid adding a large excess, as this can lead to di-brominated products.

Conclusion

The synthesis of this compound from indene via electrophilic aromatic substitution with N-bromosuccinimide is a reliable and efficient method. By understanding the underlying mechanism, carefully controlling reaction conditions to ensure chemoselectivity, and adhering to rigorous safety protocols, researchers can consistently produce this valuable intermediate. The strategic placement of the bromine atom on the indene scaffold opens a gateway to a vast array of chemical diversity, making this synthesis a critical first step in the development of novel therapeutics and advanced materials.

References

- The Versatile Scaffold: Unlocking the Potential of 5-Bromo-2,3-dihydro-1H-indene in Medicinal Chemistry. (2026). Benchchem.

- Solved Hydrobromin

- N-Bromosuccinimide (NBS). Organic Chemistry Portal.

- N-Bromosuccinimide. Wikipedia.

- N-Bromosuccinimide. (2019). en.wikipedia.org.

- electrophilic aromatic bromination with N-bromosuccinimide. (2021). YouTube.

- A Comparative Guide to the Synthesis of 5-bromo-3-methyl-1H-indole. (2025). Benchchem.

- Technical Support Center: Purification of 7-Bromo-2-methyl-1H-indene Deriv

- An In-depth Technical Guide to the Safe Handling of 2-bromo-2,3-dihydro-1H-indene. Benchchem.

- 4-BroMo-2,3-dihydro-1H-indene - Safety D

- SAFETY D

- Safety Guideline. ChemTrack.org.

- Handling liquid bromine and preparing bromine water.

- 75476-78-7|this compound|BLD Pharm. BLD Pharm.

- 1H-INDENE,5-BROMO- | CAS: 75476-78-7. Finetech Industry Limited.

- Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling proc. Semantic Scholar.

- The 1H‐indene and some examples of indene pharmaceuticals.

- Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solved Hydrobromination of indene 1 occurs at the double | Chegg.com [chegg.com]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 75476-78-7|this compound|BLD Pharm [bldpharm.com]

- 12. 1H-INDENE,5-BROMO- | CAS: 75476-78-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemtrack.org [chemtrack.org]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 5-bromo-1H-indene

This guide provides a comprehensive overview of the solubility and stability of 5-bromo-1H-indene, a crucial intermediate in pharmaceutical and organic synthesis. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven methodologies.

Introduction: The Synthetic Significance of this compound

This compound is a substituted indene molecule that serves as a versatile building block in the synthesis of a wide array of more complex molecules. Its utility stems from the presence of the bromine atom, which can be readily displaced or participate in various cross-coupling reactions, and the reactive double bond within the five-membered ring. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective use in synthetic protocols, ensuring optimal reaction conditions and minimizing degradation.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for its proper handling and application.

| Property | Value | Source |

| Molecular Formula | C₉H₇Br | [1] |

| Molecular Weight | 195.06 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 41°C | [3] |

| Boiling Point | 245.0 ± 29.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Flash Point | 105.5 ± 18.7 °C | [3] |

| LogP | 3.74 | [3] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter that dictates its utility in various solvent systems for reactions, purification, and formulation. As a brominated aromatic hydrocarbon, the solubility of this compound is governed by the principle of "like dissolves like."

General Solubility Characteristics

Based on the hydrophobic nature of the indene core and the presence of a bromine atom, this compound exhibits poor solubility in aqueous solutions. Aryl halides are generally insoluble in water because they cannot form hydrogen bonds with water molecules.[4] Conversely, it is expected to be soluble in a range of common organic solvents. The parent compound, indene, is known to be insoluble in water but soluble in organic solvents like benzene, alcohol, and ether.[5][6] This provides a strong indication of the solubility behavior of its brominated derivative.

Qualitative Solubility in Common Solvents

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High | Insoluble | The large, non-polar aromatic ring and the lack of hydrogen bond donors/acceptors prevent dissolution in water.[4] |

| Methanol | High | Sparingly Soluble | The polarity of the hydroxyl group may allow for some limited dissolution. |

| Ethanol | High | Soluble | Similar to methanol, but the larger alkyl chain enhances solubility of organic compounds. |

| Acetone | Medium | Soluble | The polar aprotic nature of acetone makes it a good solvent for many organic compounds. |

| Dichloromethane | Medium | Soluble | A common solvent for a wide range of organic molecules. |

| Tetrahydrofuran (THF) | Medium | Soluble | An excellent solvent for many organic compounds due to its ether linkage and cyclic structure. |

| Toluene | Low | Soluble | The non-polar aromatic nature of toluene makes it an ideal solvent for other aromatic compounds. |

| Hexane | Low | Sparingly Soluble | While non-polar, the crystalline nature of the solid may limit solubility in highly non-polar aliphatic solvents at room temperature. |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent, the following experimental protocol is recommended. This method is based on the shake-flask method, a traditional and reliable technique for determining equilibrium solubility.[7]

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent of high purity

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000

-

The following diagram illustrates the workflow for this solubility determination protocol.

Caption: Workflow for forced degradation stability testing.

Conclusion

This compound is a valuable synthetic intermediate whose effective utilization hinges on a thorough understanding of its solubility and stability. It is largely insoluble in water but soluble in common organic solvents. Its stability is influenced by temperature, light, and air, necessitating proper storage and handling procedures to prevent degradation and polymerization. The experimental protocols outlined in this guide provide a framework for researchers to determine its solubility in specific solvent systems and to assess its stability under various conditions, thereby enabling more robust and reproducible synthetic outcomes.

References

-

ResearchGate. (2024). How to determine pH stability of an organic compound? Retrieved from [Link]

-

Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

-

ChemBK. (n.d.). inden. Retrieved from [Link]

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1H-inden-2(3H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene. Retrieved from [Link]

-

ResearchGate. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet: 4-Bromo-1H-indene. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). Indene. Retrieved from [Link]

-

Quora. (2018). Aryl halides are insoluble in water but soluble in organic compounds. Why?. Retrieved from [Link]

- Google Patents. (n.d.). CN105130824A - Method for preparing S-5-bromo-1-aminoindane.

-

ChemBK. (n.d.). Indene. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

The Definitive Guide to the Purity and Characterization of 5-Bromo-1H-indene: A Handbook for Advanced Research

Abstract

5-Bromo-1H-indene is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules and advanced materials. Its unique structural architecture, featuring a reactive bromine handle on a bicyclic aromatic framework, renders it a versatile building block for complex molecular engineering. This guide provides an in-depth exploration of the critical aspects of purity and characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into a robust synthetic approach, rigorous purification protocols, and a comprehensive suite of analytical techniques for its unambiguous characterization. This document is designed to be a practical and authoritative resource, empowering researchers to confidently synthesize, purify, and validate this crucial chemical entity.

Introduction: The Strategic Importance of this compound

The indene scaffold is a privileged structural motif found in numerous biologically active compounds. The introduction of a bromine atom at the 5-position significantly enhances its synthetic utility, providing a key locus for functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This strategic placement of a halogen allows for the systematic elaboration of the indene core, a critical process in the exploration of structure-activity relationships (SAR) during drug discovery. Derivatives of this compound have shown promise as potent anticancer and anti-angiogenic agents, often by inhibiting tubulin polymerization[1]. The successful synthesis and development of novel therapeutics based on this scaffold are critically dependent on the purity and accurate characterization of the this compound starting material.

This guide will provide a comprehensive framework for ensuring the quality of this compound, from its synthesis and purification to its detailed analytical characterization.

Synthesis of this compound: A Proposed Pathway

While various methods exist for the synthesis of substituted indenes[2][3], a practical and scalable approach for this compound can be envisioned starting from the commercially available 5-bromo-1-indanone. This two-step process involves the reduction of the ketone followed by dehydration.

Diagram: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound from 5-bromo-1-indanone.

Experimental Protocol: Synthesis of this compound

Step 1: Reduction of 5-Bromo-1-indanone to 5-Bromo-2,3-dihydro-1H-inden-1-ol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-1-indanone (1.0 eq) in methanol.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-bromo-2,3-dihydro-1H-inden-1-ol, which can be used in the next step without further purification.

Step 2: Dehydration to this compound

-

Reaction Setup: To a solution of the crude 5-bromo-2,3-dihydro-1H-inden-1-ol (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

-

Dehydration: Equip the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound: Ensuring High Purity

The purity of this compound is paramount for its successful application in subsequent synthetic steps. The crude product may contain unreacted starting materials, byproducts from side reactions, and residual reagents. A combination of column chromatography and distillation is recommended for achieving high purity.

Diagram: Purification Workflow

Caption: A typical workflow for the purification of this compound.

Experimental Protocol: Purification

Protocol 3.1: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the product.

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Adsorb the sample onto a small amount of silica gel and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Protocol 3.2: Vacuum Distillation

For removal of non-volatile impurities and residual solvents, vacuum distillation can be employed.

-

Apparatus: A standard vacuum distillation setup with a short-path distillation head is suitable.

-

Procedure:

-

Place the product from column chromatography into the distillation flask.

-

Apply vacuum and gently heat the flask.

-

Collect the fraction that distills at a constant temperature and pressure. The boiling point of this compound is approximately 245 °C at 760 mmHg[4].

-

Comprehensive Characterization of this compound

Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution into a clean NMR tube.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | m | 3H | Aromatic protons |

| ~6.8 - 6.6 | m | 1H | Olefinic proton |

| ~6.5 - 6.3 | m | 1H | Olefinic proton |

| ~3.3 | t | 2H | Allylic protons (-CH₂-) |

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 140 | Aromatic C |

| ~135 - 130 | Aromatic C |

| ~130 - 125 | Olefinic CH |

| ~125 - 120 | Aromatic C-Br |

| ~120 - 115 | Aromatic CH |

| ~35 | Allylic CH₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight of this compound containing the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values would be approximately 194 and 196.

-

Major Fragments:

-

[M-Br]⁺: A significant peak corresponding to the loss of a bromine atom (m/z ~115). This is often the base peak.

-

Other fragments resulting from the cleavage of the five-membered ring.

-

Diagram: Expected Mass Spectrum Isotopic Pattern

Caption: Characteristic isotopic pattern for a monobrominated compound in mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: A thin film of the liquid sample can be analyzed directly on a salt plate (e.g., NaCl or KBr) or using an ATR-FTIR spectrometer.

Expected FTIR Spectrum:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic and Olefinic |

| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |

| ~1600 | C=C stretch | Aromatic |

| ~1450 | C-H bend | Aliphatic (-CH₂-) |

| 850-750 | C-H bend | Aromatic (out-of-plane) |

| ~700-500 | C-Br stretch | Alkyl halide |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final product.

Proposed HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

-

Purity Determination: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Stability and Storage

This compound, like other indene derivatives, can be susceptible to oxidation and polymerization upon exposure to air and light. Therefore, proper storage is crucial to maintain its purity.

-

Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C).

-

Light Protection: Protect from light by storing in an amber vial or in a dark place.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, purification, and characterization of this compound. By following the detailed protocols and understanding the principles behind the analytical techniques, researchers can confidently produce and validate this important synthetic intermediate. The meticulous application of these methods will ensure the high quality of this compound, which is fundamental for its successful use in the development of novel pharmaceuticals and advanced materials.

References

- PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene. National Center for Biotechnology Information.

- Jana, A., Misztal, K., Żak, A., & Grela, K. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry, 82(8), 4226–4234.

-

Organic Chemistry Portal. (n.d.). Synthesis of Indenes. Retrieved from [Link]

- Miyamoto, M., Harada, Y., Tobisu, M., & Chatani, N. (2008). Rhodium-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acid with Alkynes: A New Route to Indene Derivatives. Organic Letters, 10(14), 2975–2978.

- Odedra, A., Datta, S., & Liu, R.-S. (2007). Ruthenium-Catalyzed Cyclization of 2-Alkyl-1-ethynylbenzenes to 1-Substituted-1H-indenes and 1-Indanones. The Journal of Organic Chemistry, 72(9), 3289–3292.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 5-bromo-3-methyl-1H-indole: Method Validation and Performance Analysis. BenchChem.

- BenchChem. (2025). A Senior Application Scientist's Guide to the Structural Elucidation of 5-bromo-3-methyl-1H-indole using ¹H NMR Spectroscopy. BenchChem.

- University of California, Davis. (n.d.). NMR Sample Preparation.

- OpenOChem Learn. (n.d.). Interpreting MS.

- Instructables. (n.d.). How to Read a Simple Mass Spectrum.

- BenchChem. (2025).

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

- SIELC Technologies. (n.d.). Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column.

- BenchChem. (2025). A Comparative Guide to the HPLC Purity Analysis of 5-(Bromomethyl)thiophene-2-carbonitrile. BenchChem.

- Sigma-Aldrich. (n.d.). This compound.

- ChemSrc. (2025). This compound.

- ChemSrc. (2025). This compound.

- Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579.

- Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579.

Sources

- 1. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]

- 3. Indene synthesis [organic-chemistry.org]

- 4. This compound | CAS#:75476-78-7 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 5-bromo-1H-indene and its Common Derivatives

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-bromo-1H-indene is a versatile bicyclic aromatic halide that serves as a pivotal building block in modern organic synthesis. Its unique structural framework, featuring a reactive bromine handle on a fused benzene and cyclopentene ring system, provides a gateway to a diverse array of functionalized derivatives. This guide offers a comprehensive exploration of this compound, detailing its physicochemical properties, synthesis, and extensive applications in palladium-catalyzed cross-coupling reactions. We provide field-proven insights into the causality behind experimental choices for Suzuki-Miyaura, Sonogashira, and Heck couplings, complete with detailed, self-validating protocols. Furthermore, this document examines the role of this compound derivatives as valuable scaffolds in medicinal chemistry and as ligands in organometallic chemistry, supported by quantitative data and mechanistic discussions to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of the this compound Scaffold

The indene framework is a privileged structure found in numerous biologically active molecules and advanced materials. The introduction of a bromine atom at the 5-position transforms the otherwise relatively inert aromatic ring into a highly versatile platform for synthetic elaboration. This strategic placement of bromine allows for its participation in a wide range of powerful C-C and C-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.

For drug development professionals, this compound serves as a key starting material for generating libraries of complex molecules. The rigid indene core provides a defined three-dimensional orientation for appended functional groups, which is crucial for optimizing interactions with biological targets such as protein kinases and receptors. In materials science, derivatives of this compound are explored for their unique photophysical properties, finding applications in organic electronics. This guide aims to provide a deep, practical understanding of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a starting material's properties is fundamental to its successful application in synthesis. The key data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 75476-78-7 | [1] |

| Molecular Formula | C₉H₇Br | [1] |

| Molecular Weight | 195.06 g/mol | |

| Appearance | Solid | |

| Melting Point | 41°C | |

| Boiling Point | 245.0 ± 29.0 °C (Predicted) | |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | |

| Storage | Sealed in dry, Room Temperature |

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of this compound. While a publicly available, peer-reviewed spectrum for this compound is not readily found, data for the closely related 5-bromo-2,3-dihydro-1H-indene (5-bromoindane) provides a strong basis for what to expect.

Table 2: Representative Spectroscopic Data (¹H and ¹³C NMR) for 5-bromo-2,3-dihydro-1H-indene [2][3]

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | ~7.25 | d | ~8.0 |

| Aromatic CH | ~7.15 | dd | ~8.0, 2.0 |

| Aromatic CH | ~7.00 | d | ~8.0 |

| Benzylic CH₂ | ~2.85 | t | ~7.5 |

| Aliphatic CH₂ | ~2.05 | quint | ~7.5 |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | ||

| Aromatic C-Br | ~120.5 | ||

| Aromatic CH | ~130.0, ~127.5, ~125.0 | ||

| Aromatic Quaternary C | ~145.0, ~143.0 | ||

| Benzylic CH₂ | ~32.5 | ||

| Aliphatic CH₂ | ~25.0 |